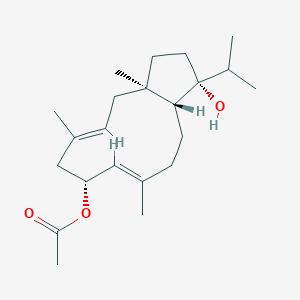

Acetoxyodontoschismenol

Description

Overview of Diterpenoid Natural Products

Diterpenoids are a large and structurally diverse class of natural products built from four isoprene (B109036) units, resulting in a C20 carbon skeleton. With over 18,000 known compounds, this class is a prominent area of natural product research. ufl.edu Diterpenoids are produced by a wide array of organisms, including plants, fungi, bacteria, and marine life such as soft corals and sponges. ufl.edursc.orgmdpi.com

The structural variety of diterpenoids is vast, encompassing acyclic, monocyclic, bicyclic, tricyclic, and more complex polycyclic frameworks. mdpi.com Well-known structural types include labdanes, clerodanes, abietanes, kauranes, taxanes, and cembranes. rsc.org This structural diversity gives rise to a broad spectrum of biological activities. Many diterpenoids have been investigated for their potential as pharmaceuticals, exhibiting properties such as anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects. rsc.orgmdpi.comunibas.it For instance, the complex diterpenoid Taxol (Paclitaxel) is a widely used chemotherapy agent, while Salvinorin A, a clerodane diterpenoid, is known for its potent psychoactive effects. rsc.org

Classification and Significance of Dolabellane Diterpenoids

Within the broad class of diterpenoids, the dolabellanes are a significant subclass characterized by a bicyclic [9.3.0] fused ring system, forming a unique cyclotetradecane (B1198814) skeleton. redalyc.orgacs.org This structure results from the cyclization between specific carbon atoms (1,11 and 10,14) of the precursor, geranylgeranyl pyrophosphate. redalyc.org

Dolabellane-type diterpenoids have been isolated from a variety of natural sources, both marine and terrestrial. acs.org They are frequently found in marine organisms such as the sea hare Dolabella californica, brown algae of the genus Dictyota, and soft corals, particularly of the genera Eunicea and Clavularia. redalyc.orgfrontiersin.org On land, they have been notably isolated from liverworts. frontiersin.org

The scientific significance of dolabellanes stems from their interesting molecular architecture and their pronounced biological activities. Research has shown that compounds in this class exhibit a range of effects, including cytotoxic, antiviral, antimicrobial, antifungal, and antitumor properties. unibas.itredalyc.orgacs.org For example, dolabelladienetriol has been identified as a potent inhibitor of HIV-1 replication. acs.org The diverse bioactivities make dolabellanes attractive targets for chemical synthesis and further investigation in drug discovery programs. redalyc.orgresearchgate.net

Discovery and Initial Academic Characterization of Acetoxyodontoschismenol

The primary natural source of (+)-Acetoxyodontoschismenol is the liverwort Odontoschisma denudatum (Mart.) Dumort. phytobank.cabioone.orgoup.com Liverworts, which belong to the group of plants known as bryophytes, are recognized for producing a rich variety of secondary metabolites, including unique terpenoids. Odontoschisma denudatum is a specific species of liverwort that typically grows on decayed wood. oup.com The isolation of this compound from this bryophyte highlights the chemical diversity found in early terrestrial plants. oup.com

The discovery and initial characterization of (+)-Acetoxyodontoschismenol were first reported in the academic literature in 1984 by a team of researchers including Akihiko Matsuo. bioone.orgoup.com In a publication in the journal Chemistry Letters, they described the isolation of this novel dolabellane diterpenoid from the liverwort Odontoschisma denudatum. oup.com

Through chemical and spectroscopic analysis, they determined its structure to be (1R,6R,11R,12S)-6-acetoxy-12-hydroxydolabella-3E,7E-diene. oup.comresearchgate.net The initial research also noted that the compound displayed antifungal properties, inhibiting the growth of certain pathogenic fungi that affect plants. oup.com Subsequent research has revisited the compound, including a later revision of the stereochemistry at the C-12 position. researchgate.net The unique structure of this compound has also made it a target for total synthesis, with one notable approach utilizing zirconium-mediated multicomponent coupling to assemble the carbon skeleton. researchgate.netrsc.orgrushim.ru

Structure

3D Structure

Properties

Molecular Formula |

C22H36O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(1R,3aR,5E,8R,9E,12aR)-1-hydroxy-3a,6,10-trimethyl-1-propan-2-yl-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-8-yl] acetate |

InChI |

InChI=1S/C22H36O3/c1-15(2)22(24)12-11-21(6)10-9-17(4)14-19(25-18(5)23)13-16(3)7-8-20(21)22/h9,13,15,19-20,24H,7-8,10-12,14H2,1-6H3/b16-13+,17-9+/t19-,20+,21-,22+/m0/s1 |

InChI Key |

WHLNVYDYKOZJJL-AQKQIFFTSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H](C/C(=C/C[C@]2(CC[C@]([C@@H]2CC1)(C(C)C)O)C)/C)OC(=O)C |

Canonical SMILES |

CC1=CC(CC(=CCC2(CCC(C2CC1)(C(C)C)O)C)C)OC(=O)C |

Synonyms |

acetoxyodontoschismenol |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Acetoxyodontoschismenol

Methodological Approaches for Isolation from Complex Biological Matrices

Chromatographic Techniques for Natural Product Separation

Chromatography is a fundamental tool for the separation, identification, and purification of components from a mixture. journalagent.com The separation of compounds like acetoxyodontoschismenol from intricate biological extracts relies on the differential partitioning of molecules between a stationary phase and a mobile phase. journalagent.comthermopedia.com A variety of chromatographic methods are instrumental in this process, often used in succession to achieve the desired purity.

Commonly employed techniques include:

Column Chromatography: This is a frequently used method for the purification of biomolecules. journalagent.com The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through it, leading to the separation of components based on their affinity to the stationary phase. journalagent.com

High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and faster separation times compared to standard column chromatography. mdpi.com It is particularly useful for the final purification steps of this compound.

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions collected during column chromatography to monitor the progress of the separation. journalagent.com

The choice of chromatographic technique and the specific conditions, such as the type of stationary phase and the composition of the mobile phase, are critical for the successful isolation of this compound. journalagent.commdpi.com

Extraction Protocols from Bryophyte and Algal Species

Bryophytes, a group of non-vascular plants including mosses and liverworts, are known producers of a diverse array of secondary metabolites, including this compound. dokumen.pubmdpi.com The initial step in isolating this compound is its extraction from the plant material.

Several extraction methods can be employed, each with its own advantages:

Conventional Solvent Extraction: This typically involves macerating the dried and ground plant material in an organic solvent, such as ethanol (B145695) or acetone, for an extended period. sciendo.comcabidigitallibrary.org

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a more efficient extraction. sciendo.comcabidigitallibrary.org

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve efficiency. cabidigitallibrary.org

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without thermal degradation. cabidigitallibrary.org

Following extraction, the crude extract, which contains a complex mixture of compounds, is then subjected to the chromatographic techniques mentioned above to isolate pure this compound.

Comprehensive Spectroscopic Techniques for Structural Characterization

Once isolated, the precise molecular structure of this compound, including its stereochemistry, is determined using a combination of powerful spectroscopic methods. scribd.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. nih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. massey.ac.nz

For a complex molecule like this compound, advanced 2D NMR techniques are crucial for establishing the connectivity of atoms and the relative stereochemistry. These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry.

The analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the three-dimensional structure of this compound. massey.ac.nzacdlabs.com

Table 1: Representative ¹³C NMR Data for Synthetic this compound and its C-6 Epimer rsc.org

| Carbon No. | Synthetic this compound (δc) | Synthetic C-6 Epimer (δc) |

| 1 | 40.5 | 40.6 |

| 2 | 23.0 | 23.0 |

| 3 | 35.8 | 35.8 |

| 4 | 148.8 | 148.8 |

| 5 | 119.5 | 119.5 |

| 6 | 77.2 | 77.2 |

| 7 | 49.9 | 49.9 |

| 8 | 29.8 | 29.8 |

| 9 | 36.4 | 36.4 |

| 10 | 45.7 | 45.7 |

| 11 | 83.1 | 83.1 |

| 12 | 134.5 | 134.5 |

| 13 | 125.1 | 125.1 |

| 14 | 25.9 | 25.9 |

| 15 | 17.6 | 17.6 |

| 16 | 16.9 | 16.9 |

| 17 | 21.3 | 21.3 |

| 18 | 29.7 | 29.7 |

| 19 | 21.8 | 21.8 |

| 20 | 170.9 | 170.9 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular formula of a compound. labmanager.combioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of the elemental composition. bioanalysis-zone.com This high level of accuracy is essential to differentiate between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com For this compound, HRMS provides the precise molecular weight, which, in conjunction with other spectroscopic data, confirms its molecular formula. massey.ac.nz

Vibrational Spectroscopy (Infrared, Raman) and Electronic Spectroscopy (UV-Vis) in Structural Confirmation

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting spectrum shows absorption bands at specific frequencies that correspond to particular functional groups. ijacskros.com For this compound, IR spectroscopy would confirm the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O) from the acetate (B1210297) group, and carbon-carbon double bonds (C=C).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. libretexts.org The presence of chromophores, such as conjugated double bonds, in a molecule will result in characteristic absorption peaks in the UV-Vis spectrum. mrclab.com This technique can help to confirm the presence of the conjugated diene system within the dolabellane skeleton of this compound.

Together, these spectroscopic techniques provide a comprehensive and detailed picture of the molecular structure of this compound, ensuring its unambiguous identification and characterization.

X-ray Crystallography for Absolute Stereochemical Configuration Determination

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, its absolute stereochemical configuration, is a critical step in structural elucidation. While spectroscopic methods provide valuable data on connectivity and relative stereochemistry, X-ray crystallography offers an unambiguous method for establishing the absolute configuration of a crystalline compound. semanticscholar.org This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of individual atoms within the crystal lattice, providing a precise molecular structure. nii.ac.jp

In the case of this compound, a dolabellane diterpenoid isolated from the liverwort Odontoschisma denudatum, its initial structural characterization was accomplished through spectroscopic analysis. researchgate.netbioone.org However, the absolute configuration required more rigorous confirmation. Research into diterpenoids from Odontoschisma denudatum led to a pivotal revision of the initially proposed stereochemistry at the C-12 position of (+)-acetoxyodontoschismenol. This correction was unequivocally established through the X-ray crystallographic analysis of a derivative, this compound 3S,4S-epoxide. researchgate.netresearchgate.net

The process of preparing a derivative for crystallization is a common strategy in natural product chemistry when the parent compound does not form crystals suitable for X-ray diffraction analysis. By converting this compound to its 3S,4S-epoxide, researchers were able to obtain high-quality crystals. The subsequent X-ray analysis of this epoxide derivative provided the exact spatial coordinates of its atoms, which, by chemical correlation, confirmed the absolute configuration of the parent molecule, this compound. researchgate.netresearchgate.net

The crystallographic data obtained from such an analysis are extensive and provide a wealth of information about the molecule's structure. Key parameters determined in a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. While the specific raw data file for this compound 3S,4S-epoxide is not publicly available, the table below illustrates the typical data and parameters reported from an X-ray crystallographic analysis of a related dolabellane diterpenoid, serving as a representative example of the detailed findings generated by this methodology. semanticscholar.orgacs.org

Table 1: Representative Crystallographic Data for a Dolabellane Diterpenoid Derivative This table is illustrative and based on published data for similar compounds to demonstrate the parameters obtained from X-ray crystallography.

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₂₂H₃₄O₄ |

| Formula Weight | 362.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.53 |

| b (Å) | 8.78 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 109.2 |

| γ (°) | 90 |

| Volume (ų) | 1085.6 |

| Z (molecules/unit cell) | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 4500 |

| Independent Reflections | 2100 |

| Refinement | |

| R-factor (%) | 4.5 |

| Goodness-of-fit (F²) | 1.05 |

This powerful analytical technique, therefore, played an indispensable role in the final and correct structural assignment of this compound, highlighting the synergy between spectroscopic methods for initial characterization and X-ray crystallography for the ultimate confirmation of absolute stereochemistry.

Elucidation of the Biosynthetic Pathway of Acetoxyodontoschismenol

Proposed Biogenetic Route to the Dolabellane Skeleton

The core structure of Acetoxyodontoschismenol is the dolabellane skeleton, a bicyclic framework featuring a fused five- and eleven-membered ring system. core.ac.uk The biogenesis of this skeleton is proposed to originate from the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). rsc.org

The formation of the dolabellane scaffold is initiated by a terpene cyclase enzyme that catalyzes the removal of the pyrophosphate group from GGPP, generating a carbocation. This is followed by an intramolecular cyclization, where the terminal double bond of the precursor attacks the carbocationic center to form the signature 11-membered macrocycle of the dolabellane family. A subsequent, second cyclization event then forms the fused five-membered ring, establishing the characteristic 5,11-fused bicyclic core. core.ac.ukcapes.gov.br This dolabellane skeleton serves as a crucial intermediate, which can be further modified by other enzymatic pathways to produce a variety of related compounds, such as dolastanes and neodolabellanes, through processes like transannular cyclizations or methyl group migrations. rsc.org

| Compound/Intermediate | Role in Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 acyclic precursor |

| Dolabellanyl Cation | Key carbocationic intermediate after initial cyclization |

| Dolabellane Skeleton | Core bicyclic (5,11-fused) framework |

Investigation of Key Enzymatic Transformations in this compound Biosynthesis

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized in detail, the required transformations can be inferred from the structure of the final molecule and established knowledge of natural product biosynthesis. nih.gov The pathway involves several key classes of enzymatic transformations following the initial cyclization of GGPP.

Terpene cyclases are the signature enzymes for this class of compounds, responsible for catalyzing the release of pyrophosphate from linear precursors like GGPP and initiating the complex cationic cyclization and rearrangement cascades that form the diverse range of cyclic hydrocarbon scaffolds. nih.gov

Following the formation of the core dolabellane hydrocarbon skeleton, subsequent tailoring enzymes are required to install the oxygen-containing functional groups. These transformations typically include:

Hydroxylation: Cytochrome P450 monooxygenases are a major class of enzymes known for introducing hydroxyl (-OH) groups onto terpene scaffolds through the activation of molecular oxygen. nih.gov These enzymes are responsible for the regioselective and stereoselective oxidation of C-H bonds to install the necessary hydroxyl group(s) on the dolabellane intermediate.

Acetylation: The final installation of the acetoxy group (-OAc) is catalyzed by an acetyltransferase. This class of enzymes facilitates the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to a hydroxyl group on the substrate. This step completes the biosynthesis to yield this compound.

| Transformation Step | Proposed Enzyme Class | Function |

| Cyclization of GGPP | Terpene Cyclase | Forms the core bicyclic dolabellane skeleton. nih.gov |

| Hydroxylation | Cytochrome P450 Monooxygenase | Adds a hydroxyl (-OH) group to the skeleton. nih.gov |

| Acetylation | Acetyltransferase | Adds an acetyl group to the hydroxyl group, forming the final acetoxy functional group. |

Precursor Incorporation Studies and Isotopic Labeling Experiments

Isotopic labeling studies are a powerful experimental technique used to confirm proposed biosynthetic pathways. This methodology involves feeding an organism that produces the natural product with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). The location of the isotopic labels in the final isolated natural product is then determined, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This mapping provides direct evidence of the precursor's incorporation and the bond-forming patterns of the biosynthesis.

For the dolabellane diterpenes, such experiments would typically use isotopically labeled acetate (B1210297) (e.g., [1-¹³C]-acetate or [2-¹³C]-acetate) or mevalonate (B85504), the building blocks for GGPP via the mevalonate pathway. The observed labeling pattern in the this compound molecule would be expected to align with the known assembly of isoprene (B109036) units that form the GGPP precursor. While this is a standard and definitive method for elucidating biosynthetic pathways, specific isotopic labeling studies confirming the pathway to this compound are not detailed in the available literature. However, the synthesis of the dolabellane diterpene hydrocarbon (±)-δ-araneosene, a likely biogenetic precursor to other complex molecules, has been accomplished, providing a reference for identifying such elusive metabolites in natural sources. capes.gov.brablesci.com

Total Synthesis Strategies and Methodological Development for Acetoxyodontoschismenol

Retrosynthetic Analyses and Pioneering Total Synthesis Efforts of (±)-Acetoxyodontoschismenol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. deanfrancispress.comlibretexts.org For (±)-acetoxyodontoschismenol, the core challenge lies in the construction of the characteristic trans-bicyclo[9.3.0]tetradecane skeleton. soton.ac.uk

The first total synthesis of (±)-acetoxyodontoschismenol was a significant achievement that hinged on a carefully planned retrosynthetic strategy. rsc.orgnih.gov The key disconnection identified was the bond between the eleven-membered ring and the five-membered ring, suggesting a macrocyclization approach to form the larger ring at a late stage. A crucial element of the strategy was the use of a zirconium-mediated coupling reaction to assemble the entire carbon skeleton in a single step. rsc.orgnih.gov

| Reaction Step | Description | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Macrocyclization | Formation of the trans-bicyclo[9.3.0]tetradecane nucleus | α-lithiosulphone, allylic chloride | 82% | soton.ac.uk |

| Diene Synthesis | SN2' displacement to form the diene precursor | Allylic chloride | - | soton.ac.uk |

| Overall Synthesis | Total synthesis from triethylorthoformate and 2-methyl-2-propen-1-ol | 18 steps | 1.5% | soton.ac.uk |

Zirconium-Mediated Methodologies in Acetoxyodontoschismenol Synthesis

Zirconium-based reagents have emerged as powerful tools in organic synthesis, offering unique reactivity and selectivity. nih.govrsc.org In the context of this compound synthesis, zirconium-mediated methodologies have been instrumental in achieving a concise and efficient construction of the dolabellane core. soton.ac.ukrsc.orgnih.gov

Zirconocene-catalyzed cyclization of dienes is a powerful method for constructing carbocyclic and heterocyclic ring systems. acs.org This methodology was central to the successful total synthesis of this compound. soton.ac.uk The key step involved a zirconocene-mediated co-cyclization of a 1,6-heptadiene (B165252) derivative. soton.ac.uk This reaction, followed by a series of tandem insertions, allowed for the assembly of all the necessary carbon atoms for the dolabellane skeleton in a single pot. soton.ac.ukrsc.org The use of a bulky silyl (B83357) group in the diene substrate was crucial for controlling the relative stereochemistry at C-11 and for reversing the expected isomeric ratio at C-1 to favor the desired trans configuration. soton.ac.uk

Tandem reactions, where multiple bond-forming events occur in a single operation, are highly desirable in complex molecule synthesis as they increase efficiency and reduce waste. mun.camun.ca The synthesis of this compound featured a remarkable tandem insertion sequence following the initial zirconocene-mediated cyclization. soton.ac.uk This involved the sequential insertion of a methallyl carbenoid and (E)-4-[1-(tert-butyl)-1,1-dimethylsilyl]oxy-3-methyl-2-butenal, followed by an iodine quench. soton.ac.uk This one-pot operation resulted in the formation of three new carbon-carbon bonds and a carbon-iodine bond, demonstrating the power of this methodology in rapidly building molecular complexity. soton.ac.uk

Controlling regioselectivity and stereoselectivity is a central theme in modern organic synthesis. youtube.com In the zirconium-promoted transformations leading to this compound, several strategies were employed to achieve high levels of control. The use of a bulky silyl group, as mentioned earlier, was instrumental in directing the stereochemical outcome of the zirconocene-catalyzed cyclization. soton.ac.uk Furthermore, the introduction of the isopropyl group later in the synthesis was controlled by the existing stereocenters at C-1 and C-10, highlighting the importance of substrate-controlled stereoselectivity. soton.ac.uk

The Negishi reagent, dibutylzirconocene (Cp₂ZrBu₂), is a versatile tool in organic synthesis, often used for the cyclization of dienes and enynes. acs.orgwikipedia.orgnumberanalytics.com While the specific synthesis of this compound utilized a zirconocene (B1252598) equivalent generated in situ, the principles of zirconocene-mediated cyclization are closely related to the chemistry of the Negishi reagent. soton.ac.ukacs.org The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling of organozinc compounds with organic halides, is another powerful C-C bond-forming reaction that has seen wide application in natural product synthesis. wikipedia.orgorganic-chemistry.org Although not directly used in the final bond-forming steps for the core of this compound, the broader family of zirconium and zinc-based reagents represents a powerful arsenal (B13267) for synthetic chemists. vapourtec.comresearchgate.net

| Reaction Type | Key Features | Significance in Synthesis | Reference |

|---|---|---|---|

| Zirconocene-Catalyzed Cyclization | Co-cyclization of 1,6-heptadiene derivative. | Assembles the core bicyclic skeleton. | soton.ac.ukacs.org |

| Tandem Carbenoid Insertion | Sequential insertion of a carbenoid and an aldehyde. | Rapidly builds molecular complexity in one pot. | soton.ac.ukrushim.ru |

| Stereochemical Control | Use of bulky silyl groups and substrate control. | Achieves the desired trans-fusion and correct stereochemistry. | soton.ac.uk |

Regioselective and Stereoselective Control in Zirconium-Promoted Transformations

Alternative Synthetic Approaches to the Dolabellane Core of this compound

While the zirconium-mediated approach proved highly effective, the dolabellane family of natural products, with their characteristic bicyclo[9.3.0]tetradecane core, has inspired the development of various other synthetic strategies. u-tokyo.ac.jp These alternative approaches often explore different ring-closing strategies and the use of other transition metals.

Macrocyclization Strategies (e.g., Alpha-Lithiosulphone Displacement)

The construction of the characteristic trans-bicyclo[9.3.0]tetradecane carbon skeleton of this compound represents a significant synthetic challenge. The key macrocyclization step in the first total synthesis of (±)-acetoxyodontoschismenol was accomplished using an intramolecular α-lithiosulphone displacement of an allylic chloride. soton.ac.uk This strategy proved to be highly efficient, affording the desired 11-membered ring of the dolabellane nucleus in an impressive 82% yield. soton.ac.uk

The precursor for this crucial transformation was an acyclic sulphone containing an allylic chloride. Treatment of this substrate with a strong base generates an α-lithiosulphone carbanion, which then undergoes an intramolecular nucleophilic substitution to expel the chloride and forge the carbon-carbon bond that closes the macrocycle. This approach effectively formed the trans-bicyclo[9.3.0]tetradecane core of the molecule. soton.ac.uk

Diastereoselective and Enantioselective Syntheses of Analogues and Stereoisomers

The synthesis of analogues and the control of stereochemistry have been integral aspects of the research surrounding this compound. In the first total synthesis, the diastereoisomers at the C-6 position were separated after the successful macrocyclization. soton.ac.uk This allowed for the isolation of both this compound and its C-6 epimer. soton.ac.uk The subsequent introduction of the isopropyl group was reportedly controlled by the existing stereocenters at C-1 and the methylene (B1212753) group at C-10. soton.ac.uk

In addition to the natural product itself, a desmethyldeshydroxydesisopropyl analogue was also synthesized to optimize the synthetic route. soton.ac.uk The synthesis of this simplified analogue provided valuable insights into the key bond-forming reactions. Furthermore, a shorter, racemic synthetic route towards this compound has also been explored. massey.ac.nz

The challenge of stereocontrol is a common theme in the synthesis of complex natural products. springernature.com Molecules with multiple stereocenters can exist as numerous stereoisomers, which can have different biological activities. taylorandfrancis.com Therefore, the development of diastereoselective and enantioselective methods is crucial for accessing specific, biologically relevant isomers. organic-chemistry.orgnih.gov

Development of Novel Synthetic Methodologies Inspired by this compound

The synthetic challenges encountered during the total synthesis of natural products often spur the development of new chemical reactions and strategies. nih.govstanford.edu The work on this compound is a clear example of this, particularly concerning the macrocyclization step.

The successful application of the α-lithiosulphone displacement in forming the 11-membered ring of the dolabellane core prompted further exploration of this methodology. soton.ac.uk Researchers extended the α-lithiosulphone macrocyclization technique to the displacement of propargylic chlorides. soton.ac.uk This extension of the method was used to form trans-bicyclo[9.3.0]tetradecane skeletons containing an enyne functionality. These products were designed as substrates for investigating radical transannular cyclizations, representing a potential novel pathway towards the synthesis of dolastanes, another class of marine natural products. soton.ac.uk This demonstrates how methodologies refined during the synthesis of one natural product can be adapted to tackle the synthesis of other complex molecular architectures.

The total synthesis of hirsutellone B, another complex natural product, also showcases the development of novel cascade sequences and chemoselective reactions to construct a strained 13-membered p-cyclophane. nih.gov Such endeavors highlight a common theme in natural product synthesis: the target molecule serves not only as an objective in itself but also as an inspiration for advancing the frontiers of synthetic organic chemistry. nih.gov

Biological Activities and Mechanistic Explorations of Acetoxyodontoschismenol

In Vitro Assessment of Biological Activities

Acetoxyodontoschismenol has been identified as a bioactive natural product, with its primary reported biological activity being antifungal in nature. dokumen.pub It is classified as a dolabellane diterpenoid, a class of compounds known for exhibiting a range of biological effects. bioone.orgresearchgate.net While extracts from natural sources containing this compound have been subjected to broader in-vitro screening for various biological activities—including cytotoxic, antibacterial, and acetylcholinesterase (AChE) inhibitory activities—the specific contribution of this compound to these effects has not been fully detailed in the available literature. iseoils.com The most consistently noted biological characteristic of the isolated compound is its effect against fungi. dokumen.pub

Antimicrobial Activity Profiles: Focus on Plant Pathogenic Fungi Inhibition

The antimicrobial properties of this compound have been specifically highlighted in the context of phytopathology. Research has demonstrated that the compound exhibits inhibitory activity against fungi that are pathogenic to plants. dokumen.pub Studies have reported that this compound displays moderate growth-inhibitory effects on a series of plant pathogenic fungi. This suggests its potential as a natural agent for controlling fungal diseases in agriculture.

Table 1: Antifungal Activity of this compound

| Compound Name | Target Organisms | Observed Activity |

|---|

Investigation of Cellular and Molecular Mechanisms Underlying Observed Activities

While this compound has been confirmed to possess antifungal properties, detailed investigations into the specific cellular and molecular mechanisms responsible for this activity are not extensively documented in the available scientific literature. For many natural antifungal compounds, mechanisms of action can include the disruption of cell membrane integrity or the inhibition of crucial enzymes necessary for fungal growth, such as cellulase (B1617823) and pectin (B1162225) methyl esterase. iseoils.comdamanhour.edu.eg However, it has not been specified whether this compound employs these or other mechanisms to exert its antifungal effects. Further research is required to elucidate the precise molecular pathways and cellular targets through which this compound inhibits fungal growth.

Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted structural modifications. rsc.orgscirp.org Such studies involve synthesizing derivatives of a compound and evaluating how changes to its chemical structure affect its pharmacological or biological potency and selectivity. nih.govnih.govmdpi.com

Despite the successful total synthesis of this compound, which opens the door for creating structural analogs, formal SAR studies on this compound and its derivatives have not been reported in the surveyed literature. nih.govresearchgate.net Consequently, the specific structural moieties of the this compound molecule that are essential for its antifungal activity have yet to be determined. Future research involving the synthesis and biological testing of various derivatives could clarify these relationships and potentially lead to the development of more potent antifungal agents.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Ecological and Chemoecological Significance of Acetoxyodontoschismenol

Role of Acetoxyodontoschismenol as a Chemical Defense Agent in Bryophytes and Related Organisms

Bryophytes lack the physical defenses, such as thorns or a thick cuticle, found in many vascular plants. mdpi.com Consequently, they have evolved a sophisticated chemical defense system to deter herbivores, pathogens, and other potential threats. mdpi.comresearchgate.net Terpenoids, in particular, are a major class of defensive compounds in liverworts. tandfonline.comresearchgate.net

This compound has been specifically identified as having antifungal properties. researchgate.netdokumen.pubnii.ac.jp Research has shown that it inhibits the growth of certain fungi, suggesting a direct role in protecting the liverwort from fungal pathogens. nii.ac.jp At a concentration of 100 µg/ml, it was found to inhibit the growth of some fungi by 20-40%. nii.ac.jp This antifungal activity is a critical aspect of the ecological strategy of Odontoschisma denudatum, allowing it to thrive in environments where it might otherwise be susceptible to fungal attack. The lipophilic nature of diterpenoids like this compound is a key factor in their biological activity. nih.gov

The production of such defensive compounds is a significant evolutionary adaptation for bryophytes, enabling them to occupy diverse ecological niches. researchgate.net The chemical arsenal (B13267) of liverworts, including compounds like this compound, is a primary reason for their persistence and success in various ecosystems. nih.gov

Biogeographical Distribution and Chemodiversity in Related Species

This compound has been primarily isolated from the liverwort Odontoschisma denudatum. researchgate.netbioone.orgphytobank.ca This species, along with other bryophytes, exhibits significant chemodiversity, meaning the variety of chemical compounds produced can differ between populations and related species. iseoils.comnih.gov This variation is often influenced by geographical location and environmental factors.

Odontoschisma denudatum is known to produce a range of dolabellane-type diterpenoids, with this compound being a notable example. scribd.com The specific chemical profile of a particular population can be unique. For instance, a specimen from Yakushima, Japan, was found to contain this compound. iseoils.comresearchgate.net

The study of chemodiversity in bryophytes is an active area of research, as it can provide insights into evolutionary relationships and the adaptation of these plants to their environments. nih.gov The presence of dolabellane diterpenoids is not exclusive to Odontoschisma, as they have also been found in other liverworts and even in some marine organisms and brown algae, suggesting a complex evolutionary history of these compounds. researchgate.netjst.go.jp

Table 1: Dolabellane-type Diterpenoids from Odontoschisma denudatum

| Compound Name | Reference |

| (+)-Acetoxyodontoschismenol | |

| 6,12-Dihydroxydolabella-3E,7E-diene | |

| 6-Acetoxy-12,16-dihydroxydolabella-3E,7E-diene | |

| Denudatenone A | researchgate.net |

| Denudatenone B | researchgate.net |

Interactions with Other Organisms in the Ecosystem

The chemical compounds produced by bryophytes, including this compound, mediate a variety of interactions with other organisms in their ecosystem. mdpi.com The antifungal properties of this compound are a clear example of a defensive interaction, protecting Odontoschisma denudatum from pathogenic fungi. nii.ac.jp

Beyond defense, the chemical constituents of bryophytes can have broader ecological effects. For example, the release of certain compounds can influence the germination and growth of other plants in the vicinity, a phenomenon known as allelopathy. While the specific allelopathic effects of this compound have not been detailed, the general chemical richness of liverworts suggests such interactions are likely. iseoils.com

Future Research Directions and Perspectives in Acetoxyodontoschismenol Chemistry

Advancements in Sustainable Isolation and Production Methods

The current method of obtaining Acetoxyodontoschismenol involves extraction from its natural source, the liverwort Odontoschisma denudatum. This approach, common for many natural products, can be limited by the abundance of the source organism and the yield of the extraction process. Future research should prioritize the development of more sustainable and efficient methods for its production.

One promising direction is the adoption of green extraction technologies. chemmethod.com These methods aim to reduce the use of hazardous organic solvents and minimize energy consumption. chemmethod.com Techniques such as Supercritical Fluid Extraction (SFE) using CO2, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) could be optimized for isolating this compound from liverwort biomass, potentially increasing yields and reducing the environmental impact. chemmethod.com

A particularly relevant green technique is Enzyme-Assisted Extraction (EAE). mdpi.com This method utilizes specific enzymes, such as pectinases and cellulases, to break down the rigid cell walls of the plant material, which can significantly improve the release and recovery of intracellular bioactive compounds. mdpi.com Investigating the application of EAE to Odontoschisma denudatum could provide a more effective and ecologically sound isolation procedure.

Beyond improving extraction from natural sources, a significant long-term goal is the development of biotechnological production platforms. This could involve identifying the biosynthetic genes for this compound from the liverwort and expressing them in a microbial host like yeast or bacteria. The successful optimization of α-humulene production in the bacterium Cupriavidus necator serves as a compelling precedent for the feasibility of producing terpenoids in engineered microorganisms. acs.org Such a bio-based manufacturing process would offer a scalable and sustainable supply of this compound, independent of the natural source.

| Method | Principle | Potential Advantage for this compound | Reference |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Avoids toxic organic solvents; ideal for heat-sensitive compounds. | chemmethod.com |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Increased extraction efficiency and reduced processing time. | chemmethod.com |

| Enzyme-Assisted Extraction (EAE) | Uses enzymes to degrade cell wall components, facilitating metabolite release. | High specificity, mild operating conditions, and environmentally friendly. | mdpi.com |

| Microbial Biosynthesis | Engineering microorganisms (e.g., yeast, bacteria) with the compound's biosynthetic pathway. | Scalable, sustainable, and consistent production independent of plant sources. | acs.org |

Development of Novel Catalytic and Stereocontrolled Synthetic Routes to Complex Dolabellane Derivatives

The first total synthesis of (±)-Acetoxyodontoschismenol utilized a key zirconium-mediated three-component coupling reaction to assemble the carbon skeleton. rsc.orgsoton.ac.uk While a landmark achievement, future research should focus on developing more advanced and versatile synthetic strategies. The complex, medium-ring structure of the dolabellane core presents a significant synthetic challenge, making it an excellent platform for innovation in chemical synthesis.

A primary goal is the development of enantioselective syntheses. The current route produces a racemic mixture, whereas biological activity is often specific to a single enantiomer. rsc.orgnih.gov For instance, the unnatural antipode of this compound was found to have selective activity at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Future work could incorporate asymmetric catalysis to selectively produce either enantiomer. The synthesis of another dolabellane, nigellamine A2, successfully employed a palladium-catalyzed intramolecular asymmetric allylic alkylation, demonstrating a viable strategy for controlling stereochemistry in this class of molecules. researchgate.net

Exploring a broader range of catalytic systems is another key research avenue. While zirconium and titanium have proven effective, other transition metals like rhodium, ruthenium, and palladium offer different reactivity profiles that could lead to more efficient or novel bond constructions. nih.govresearchgate.net For example, rhodium-catalyzed alkyne-aldehyde cross-coupling reactions have been used to construct key bonds in other complex natural products. nih.gov Furthermore, exploring different cyclization strategies, such as the Nozaki-Hiyama-Kishi reaction or ring-closing metathesis, could provide alternative and potentially more efficient pathways to the bicyclic dolabellane framework. researchgate.net

| Catalytic Method | Key Transformation | Relevance to Dolabellane Synthesis | Reference |

| Zirconocene-mediated Coupling | Co-cyclization of dienes and insertion of carbenoids/aldehydes. | Established method for the first synthesis of this compound. | rsc.orgsoton.ac.uk |

| Palladium-catalyzed Alkylation | Asymmetric allylic alkylation for stereocenter control. | Proven effective in the enantioselective synthesis of the dolabellane nigellamine A2. | researchgate.net |

| Nozaki-Hiyama-Kishi Reaction | Nickel/Chromium-mediated intramolecular cyclization of an aldehyde with a vinyl halide. | A powerful method for forming medium-sized rings, applicable to the dolabellane skeleton. | researchgate.net |

| Cope Rearrangement | Stereocontrolled sigmatropic rearrangement to form functionalized frameworks. | Has been used to construct a functionalized dolabellane framework. | oup.com |

In-depth Mechanistic Enzymology of Biosynthetic Pathways

The biosynthesis of this compound in Odontoschisma denudatum is currently unknown. As a diterpenoid, its formation is presumed to start from geranylgeranyl pyrophosphate (GGPP), a common precursor derived from the mevalonate (B85504) or MEP pathway. nih.gov A major future research goal is to elucidate the complete biosynthetic pathway, which involves identifying and characterizing the specific enzymes responsible for its creation.

The key enzymatic steps likely include:

Diterpene Synthase (DTS) Activity: The cyclization of the linear GGPP precursor into the characteristic bicyclic [9.3.0] dolabellane skeleton is the foundational step. Identifying the specific DTS responsible for this transformation is the first priority.

Post-cyclization Modifications: After the core skeleton is formed, a series of tailoring enzymes, likely from the cytochrome P450 family, would be responsible for installing hydroxyl groups.

Acetylation: A specific acetyltransferase enzyme is responsible for the final step of adding the acetate (B1210297) group to form this compound.

Future research will require a combination of genomics, transcriptomics, and enzymology. By sequencing the genome or transcriptome of O. denudatum, candidate genes for these enzymes can be identified. These genes can then be expressed in a heterologous host, and the resulting proteins can be purified and functionally characterized. usask.ca In-depth mechanistic studies, employing techniques such as steady-state kinetics, isotope labeling, and structural biology (X-ray crystallography), will be crucial to understand how these enzymes achieve their remarkable catalytic efficiency and specificity. usask.catunonlab.comnih.gov Understanding these enzymatic mechanisms not only provides fundamental biological insight but also opens the door for enzyme engineering and biocatalysis. u-tokyo.ac.jp

Comprehensive Exploration of Biological Target Engagement and Mechanistic Pathways

Initial studies have shown that this compound possesses moderate antifungal activity against plant pathogens, and its unnatural enantiomer exhibits selective inhibitory activity against the α7 nicotinic acetylcholine receptor (nAChR). nih.gov These findings provide a critical starting point for a more comprehensive investigation into its biological effects.

A key future direction is the definitive identification of its molecular targets in both fungal and mammalian cells. Modern chemical biology techniques can be employed for unbiased, proteome-wide target identification. For example, proteome-wide solvent shift assays (SPP) or thermal proteome profiling (TPP) can identify proteins that are stabilized or destabilized upon binding to this compound, providing direct evidence of target engagement. elifesciences.org These methods could confirm whether the α7 nAChR is a direct target of the enantiomer and, crucially, could identify the molecular target(s) responsible for its antifungal activity. nih.govelifesciences.org

Once a direct target is validated, research must then focus on the downstream mechanistic pathways. For instance, if the antifungal activity is confirmed to proceed through a specific enzyme, subsequent studies would investigate how inhibition of this target leads to fungal growth arrest. This involves analyzing changes in cellular signaling, metabolism, and gene expression following treatment with the compound. Such a detailed understanding of its mechanism of action is essential for any potential development of this compound or its analogs as therapeutic or agrochemical agents. The use of molecular probes, potentially incorporating boron or other reactive groups, could also aid in pinpointing binding sites and understanding interactions at the molecular level. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Acetoxyodontoschismenol, and how should they be applied methodically?

- Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure NMR spectra are recorded at appropriate magnetic field strengths (e.g., 500 MHz or higher) with deuterated solvents. For HPLC, optimize mobile phase composition and column type (e.g., C18 reverse-phase) to achieve baseline separation. Always include retention times and comparative data with known standards .

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during optimization?

- Answer : Synthesis often involves multi-step organic reactions, such as esterification or acetylation of precursor molecules. Key challenges include controlling regioselectivity and minimizing side products. Methodological steps:

Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

Optimize reaction temperature and catalyst loading (e.g., 0.5–2 mol% palladium catalysts).

Employ column chromatography or recrystallization for purification, with solvent systems validated via thin-layer chromatography (TLC). Document yields and purity at each stage .

Q. How should researchers design preliminary bioactivity assays for this compound?

- Answer : Begin with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) using cell lines relevant to the compound’s hypothesized mechanism. Standardize protocols:

- Use triplicate wells for dose-response curves (e.g., 0.1–100 μM concentrations).

- Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO).

- Validate results with statistical tests (e.g., ANOVA, p < 0.05). Report IC₅₀ values and Hill slopes .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Answer : Conduct a meta-analysis of experimental variables:

Compare assay conditions (e.g., pH, temperature, cell passage number).

Re-evaluate compound stability (e.g., degradation in solution over time via HPLC).

Validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays).

Publish raw datasets and statistical scripts to enable reproducibility .

Q. What computational strategies are recommended to elucidate this compound’s mechanism of action?

- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict target binding. Steps:

Generate 3D conformers of the compound using quantum mechanical calculations (e.g., DFT).

Dock into known protein active sites (e.g., PDB entries).

Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Answer : Standardize measurement protocols:

- For solubility, use shake-flask methods with HPLC quantification.

- For logP (partition coefficient), employ octanol-water partitioning with UV-Vis or LC-MS detection.

Report environmental conditions (e.g., temperature, ionic strength) and validate against reference compounds like caffeine .

Data Presentation and Peer Review

Q. What guidelines should be followed when presenting this compound data in manuscripts?

- Answer :

- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices; highlight processed data (e.g., means ± SD) in the main text.

- Figures : Use color-coded dose-response curves or structural diagrams. Avoid overcrowding with chemical structures (limit to 2–3 in graphical abstracts) .

- Reproducibility : Share datasets in repositories like Zenodo or Figshare, citing DOIs in the methods section .

Q. How to respond to peer reviews requesting additional validation of this compound’s activity?

- Answer :

If data exists, provide it with statistical re-analysis (e.g., post-hoc power calculations).

If new experiments are required, propose a timeline and methodology (e.g., "We will perform SPR assays within 8 weeks").

Justify limitations (e.g., "In vivo testing is beyond this study’s scope due to ethical constraints") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.